molecular formula C21H18BrNO4 B11156992 N-(3-bromophenyl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

N-(3-bromophenyl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

Cat. No.: B11156992
M. Wt: 428.3 g/mol
InChI Key: TZYLPDSBAJUTBV-UHFFFAOYSA-N
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Description

N-(3-BROMOPHENYL)-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE: is a complex organic compound that features a bromophenyl group and a cyclopentachromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 3-bromoaniline.

    Synthesis of the Chromenyl Intermediate: The chromenyl moiety is synthesized through a series of cyclization reactions starting from a suitable precursor such as 2-hydroxyacetophenone.

    Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the chromenyl intermediate under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(3-BROMOPHENYL)-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE: has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in oncology and anti-inflammatory research.

    Materials Science: Its unique structural features make it a candidate for use in organic electronics and photonics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the chromenyl moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-BROMOPHENYL)-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE: can be compared with other bromophenyl derivatives and chromenyl compounds.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both bromophenyl and chromenyl groups allows for versatile chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C21H18BrNO4

Molecular Weight

428.3 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide

InChI

InChI=1S/C21H18BrNO4/c1-12-18(26-11-19(24)23-14-5-2-4-13(22)10-14)9-8-16-15-6-3-7-17(15)21(25)27-20(12)16/h2,4-5,8-10H,3,6-7,11H2,1H3,(H,23,24)

InChI Key

TZYLPDSBAJUTBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)NC4=CC(=CC=C4)Br

Origin of Product

United States

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